Molecular Weight and Physicochemical Differentiation from PEGylated Analogs
Boc-aminooxy-ethyl-SS-propanol has a molecular weight of 269.38 g/mol, a predicted LogP of 1.0, and a predicted relative density of 1.217 g/cm³ . In direct comparison to a common PEGylated analog, t-Boc-Aminooxy-PEG4-acid (MW 381.42 g/mol, LogP -0.84), the target compound is 29.4% lower in molecular weight and has a significantly higher LogP, indicating it is more hydrophobic and has a smaller spatial footprint [1].
| Evidence Dimension | Molecular Weight and Predicted LogP |
|---|---|
| Target Compound Data | MW: 269.38 g/mol, LogP: 1.0 |
| Comparator Or Baseline | t-Boc-Aminooxy-PEG4-acid, MW: 381.42 g/mol, LogP: -0.84 |
| Quantified Difference | Target compound MW is 112.04 g/mol (29.4%) lower; LogP difference of 1.84 units (more hydrophobic) |
| Conditions | Calculated/predicted physicochemical properties |
Why This Matters
This lower molecular weight and increased hydrophobicity are critical for applications where linker size can sterically hinder target binding or where increased membrane permeability of the precursor is required.
- [1] PDCDB. Boc-aminooxy acetic acid (LIN00160). Database Entry. View Source
